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Cat. No.: B505616 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Aminoacetophenones are versatile scaffolds in medicinal chemistry, serving as foundational

building blocks for a diverse array of therapeutic agents. The constitutional isomers, p-
aminoacetophenone and m-aminoacetophenone, while structurally similar, exhibit distinct

physicochemical properties and lead to derivatives with varied biological activities. The position

of the amino group on the acetophenone core profoundly influences the molecule's reactivity,

binding interactions with biological targets, and overall pharmacological profile. This guide

provides a comprehensive comparison of p-aminoacetophenone and m-aminoacetophenone

in the context of drug design, supported by experimental data, detailed methodologies, and

visualizations of relevant pathways and workflows.

Physicochemical Properties
The seemingly minor shift in the amino group's position from para to meta results in notable

differences in the physical and chemical characteristics of these isomers. These differences

can impact solubility, crystal packing, and interaction with biological macromolecules.
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Property p-Aminoacetophenone m-Aminoacetophenone

Molecular Formula C₈H₉NO C₈H₉NO

Molecular Weight 135.16 g/mol 135.16 g/mol

Appearance
Yellow to brown crystalline

powder

Brown flakes or yellow to light

brown crystalline powder

Melting Point 104-106 °C[1] 94-98 °C[2][3]

Boiling Point 293-295 °C[4] 289-290 °C[2][3]

Water Solubility Slightly soluble 7.056 g/L at 37.5 °C[3]

LogP 0.83[5] 0.83[3]

pKa (conjugate acid) 2.76[5] 3.41±0.10 (Predicted)[3]

CAS Number 99-92-3[5] 99-03-6

Role in Drug Synthesis and Resulting Biological
Activities
Both isomers are valuable starting materials in organic synthesis, leading to a wide range of

biologically active molecules. However, the substitution pattern dictates the types of derivatives

that are most readily synthesized and their subsequent therapeutic applications.

p-Aminoacetophenone: A Gateway to Anticancer and
Antimicrobial Agents
p-Aminoacetophenone is a key precursor for the synthesis of chalcones, Schiff bases, and

quinazoline derivatives, many of which have demonstrated significant potential as anticancer

and antimicrobial agents.[6] The para-position of the amino group allows for the extension of

conjugation, which is often a key feature in the pharmacophore of these active compounds.

Derivatives of p-aminoacetophenone, particularly chalcones, have shown potent cytotoxic

effects against a variety of cancer cell lines.[6] The mechanism of action often involves the

induction of apoptosis through both intrinsic and extrinsic pathways.[7]
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Table of Anticancer Activity of p-Aminoacetophenone Derivatives:

Derivative Type Compound Cancer Cell Line IC₅₀ (µM)

Chalcone
3d, 3f, 3g, 3o, 3p, 3q,

3u, 3v, 3x

Glioblastoma Stem

Cells
< 10[8]

Amino Chalcone 13e MGC-803 (Gastric) 1.52[6][7]

HCT-116 (Colon) 1.83[6][7]

MCF-7 (Breast) 2.54[6][7]

Chalcones and aurones derived from p-aminoacetophenone have also been investigated for

their antimicrobial properties. These compounds have shown activity against a range of

bacterial and fungal pathogens.

Table of Antimicrobial Activity of p-Aminoacetophenone Derivatives:

Derivative Type Compound Microorganism MIC (µM)

Amino Chalcone
Compound with C-4'

Chlorine

Staphylococcus

aureus, E. coli

Zone of inhibition: 17-

25 mm[9]

Acetamidoaurone Compound 10 Bacillus subtilis 0.78

Staphylococcus

aureus
12.5-25

Escherichia coli 12.5

Acetamidoaurone Compound 20 Bacillus subtilis 3.12

Staphylococcus

aureus
12.5-25

Escherichia coli 25

m-Aminoacetophenone: A Precursor for Neuroprotective
and Anti-inflammatory Drugs
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m-Aminoacetophenone serves as a crucial intermediate in the synthesis of several well-

established pharmaceutical drugs, including the anti-Alzheimer's agent rivastigmine and the

non-steroidal anti-inflammatory drug (NSAID) fenoprofen. The meta-position of the amino

group is key to the final structure and activity of these drugs.

Rivastigmine, synthesized from m-hydroxyacetophenone which is in turn derived from m-

aminoacetophenone, is a cholinesterase inhibitor used to treat dementia associated with

Alzheimer's and Parkinson's diseases. It works by inhibiting both acetylcholinesterase (AChE)

and butyrylcholinesterase (BuChE), leading to increased levels of acetylcholine in the brain.

Fenoprofen is an NSAID that exhibits anti-inflammatory, analgesic, and antipyretic activities. Its

synthesis can involve intermediates derived from m-aminoacetophenone. Fenoprofen's

mechanism of action is through the inhibition of cyclooxygenase (COX) enzymes, which are

responsible for the synthesis of prostaglandins involved in inflammation and pain.

Experimental Protocols
Synthesis of p-Aminoacetophenone Chalcones (Claisen-
Schmidt Condensation)
This protocol describes a general method for the synthesis of chalcones from p-
aminoacetophenone.

Materials:

p-Aminoacetophenone

Substituted aromatic aldehyde

Ethanol

Aqueous sodium hydroxide (NaOH) solution

Procedure:

Dissolve equimolar amounts of p-aminoacetophenone and the desired substituted aromatic

aldehyde in ethanol.
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To this solution, add an aqueous solution of sodium hydroxide dropwise while stirring at room

temperature.

Continue stirring for several hours until the reaction is complete (monitored by TLC).

Pour the reaction mixture into cold water and acidify with dilute HCl.

Filter the precipitated solid, wash with water, and recrystallize from a suitable solvent (e.g.,

ethanol) to obtain the purified chalcone.
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Reactants Reaction Conditions

p-Aminoacetophenone

Chalcone Derivative

Condensation

Substituted
Aromatic Aldehyde Ethanol NaOH (aq)
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Seed Cancer Cells
in 96-well plate

Treat with
Test Compound

Incubate (24-72h)

Add MTT Solution

Incubate (3-4h)

Dissolve Formazan
in DMSO

Measure Absorbance

Calculate IC₅₀

 

Extrinsic Pathway

Intrinsic Pathway

p-Aminoacetophenone
Chalcone Derivative

Death Receptors
(e.g., Fas, TRAIL-R)

binds
Bcl-2 Family

(Bax/Bcl-2 ratio ↑)

modulates

Caspase-8
Activation

Caspase-3
Activation

Mitochondrion

Cytochrome c
Release

Apoptosis
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Rivastigmine Action Fenoprofen Action

Rivastigmine

AChE & BuChE

inhibits

↑ Acetylcholine

leads to

Improved
Neurotransmission

Fenoprofen

COX-1 & COX-2

inhibits

↓ Prostaglandins

leads to

Reduced
Inflammation & Pain

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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